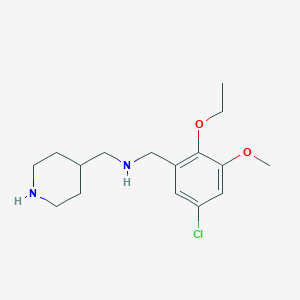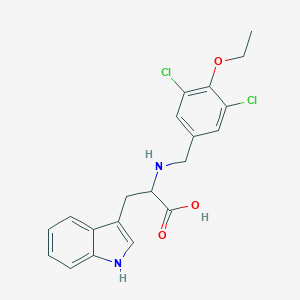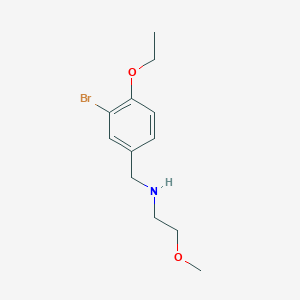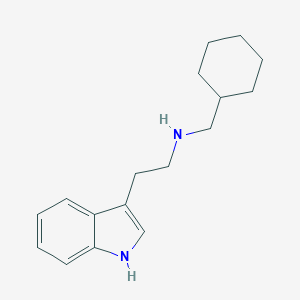![molecular formula C19H23N5O2 B271669 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine](/img/structure/B271669.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine, commonly known as MTB, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MTB is a selective β2-adrenergic receptor agonist and has been shown to have promising effects in various fields of research.
Wirkmechanismus
MTB is a selective β2-adrenergic receptor agonist, which means it binds to and activates the β2-adrenergic receptors in the body. This activation leads to the relaxation of smooth muscle in the airways, blood vessels, and other organs, resulting in bronchodilation and vasodilation. MTB also stimulates lipolysis and increases metabolic rate, which can lead to weight loss and improved glucose metabolism.
Biochemical and physiological effects:
MTB has been shown to have a number of biochemical and physiological effects in the body. These include increased heart rate, increased cardiac output, increased oxygen consumption, increased glucose uptake, and increased lipolysis. MTB also has anti-inflammatory effects and can reduce airway inflammation in asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MTB in lab experiments is its selectivity for β2-adrenergic receptors, which allows for specific targeting of these receptors. MTB is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using MTB in lab experiments is its potential for off-target effects, as it may bind to other receptors in the body. Additionally, the effects of MTB may vary depending on the experimental conditions and the specific cell or tissue type being studied.
Zukünftige Richtungen
There are a number of potential future directions for research on MTB. One area of interest is the development of novel formulations and delivery methods for MTB, such as inhalers or sustained-release formulations. Another area of interest is the use of MTB in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of MTB, as well as its potential for use in other fields of research beyond respiratory and cardiovascular medicine.
Synthesemethoden
MTB can be synthesized through a multistep process involving the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the key intermediate, which is then coupled with butan-2-amine to yield the final product.
Wissenschaftliche Forschungsanwendungen
MTB has been extensively studied for its potential therapeutic applications in various fields of research. In the field of respiratory medicine, MTB has been shown to have bronchodilatory effects and can be used as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). In the field of cardiovascular medicine, MTB has been shown to have vasodilatory effects and can be used as a potential treatment for hypertension and heart failure. MTB has also been studied for its potential use in the treatment of obesity and metabolic disorders.
Eigenschaften
Molekularformel |
C19H23N5O2 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-2-amine |
InChI |
InChI=1S/C19H23N5O2/c1-4-14(2)20-13-15-10-11-17(18(12-15)25-3)26-19-21-22-23-24(19)16-8-6-5-7-9-16/h5-12,14,20H,4,13H2,1-3H3 |
InChI-Schlüssel |
FYJLSYQMUHETTO-UHFFFAOYSA-N |
SMILES |
CCC(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Kanonische SMILES |
CCC(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)

![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)




![2-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B271606.png)

![2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-1-phenylethanol](/img/structure/B271609.png)